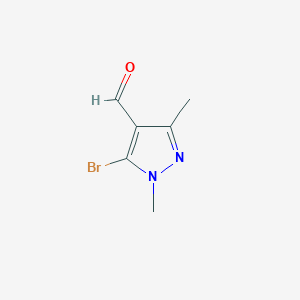

5-溴-1,3-二甲基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7BrN2O. It has an average mass of 175.027 Da and a monoisotopic mass of 173.979248 Da .

Synthesis Analysis

The synthesis of pyrazole compounds like 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is used in the preparation of inhibitors of SARM1 for the treatment or prevention of axonal degeneration .Molecular Structure Analysis

The molecular structure of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .Physical And Chemical Properties Analysis

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 203.04 and is a powder in physical form. It has a melting point of 120-125°C .科学研究应用

Vilsmeier-Haak 甲酰化

使用 Vilsmeier-Haak 方法对 N-烷基-3,5-二甲基-1H-吡唑进行甲酰化,导致形成相应的 4-甲酰衍生物。该过程展示了吡唑衍生物在有机化学中的合成效用,特别是突出了该方法在向吡唑环引入甲酰基方面的效率,从而为此类化合物的进一步功能化提供了一条途径 (Attaryan 等人,2006)。

新型化合物的合成

对新型化合物(例如 5-((5-溴-1H-吲哚-3-基)亚甲基)-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮吲哚)的合成研究证明了吡唑衍生物在创建复杂分子结构方面的多功能性。这项工作提供了对这些新型化合物的结构和电子特性的见解,为材料科学和药物化学中的潜在应用提供了可能 (Barakat 等人,2017)。

光物理研究

对 3-(4-溴苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛的一项研究探讨了其光物理性质,展示了该化合物的发射光谱和量子产率如何在不同溶剂中变化。这项研究为吡唑衍生物在光电材料和传感器开发中的潜在用途提供了宝贵的见解 (Singh 等人,2013)。

Hantzsch 合成变体

通过 Hantzsch 合成变体合成带有吡唑部分的 1,4-二氢吡啶说明了吡唑衍生物的化学灵活性和反应性,导致具有在药物化学和药物设计中潜在应用的化合物 (Thakrar 等人,2012)。

作用机制

Target of Action

Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to interact with various biological targets, including enzymes and receptors . Aldehydes, on the other hand, are reactive and can form covalent bonds with various biological molecules.

Mode of Action

The mode of action of pyrazoles and aldehydes can vary greatly depending on their specific structure and the target they interact with. Generally, pyrazoles can inhibit or activate their targets, leading to various biological effects . Aldehydes can form Schiff bases with amines, which is a common reaction in biological systems.

Biochemical Pathways

Pyrazoles and aldehydes can be involved in various biochemical pathways. For example, some pyrazoles have been found to inhibit the enzyme cyclooxygenase, thereby affecting the synthesis of prostaglandins .

Pharmacokinetics

The ADME properties of pyrazoles and aldehydes can vary greatly depending on their specific structure. Some pyrazoles are well absorbed and extensively metabolized .

Result of Action

The result of the action of pyrazoles and aldehydes can vary greatly depending on their specific structure and the biological system they interact with. Some pyrazoles have anti-inflammatory, analgesic, or antipyretic effects .

未来方向

属性

IUPAC Name |

5-bromo-1,3-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAXDVYLKWBEHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188046-77-6 |

Source

|

| Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)

![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)

![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)